

# Analytical methods for 4-(1-phenylcyclohexyl)morpholine detection

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## Compound of Interest

**Compound Name:** Morpholine,4-(1-phenylcyclohexyl)-

**CAS No.:** 2201-40-3

**Cat. No.:** B1222076

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Application Note: Analytical Profile and Detection Protocol for 4-(1-Phenylcyclohexyl)morpholine (PCMo)

## Executive Summary

4-(1-Phenylcyclohexyl)morpholine (PCMo) is a dissociative anesthetic and a structural analog of phencyclidine (PCP), belonging to the arylcyclohexylamine class of new psychoactive substances (NPS). Unlike PCP, which contains a piperidine ring, PCMo incorporates a morpholine ring, altering its pharmacokinetic profile and potency. This guide provides a definitive protocol for the detection, identification, and quantitation of PCMo in biological matrices (urine, blood) and seized materials. It synthesizes data from gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure unambiguous identification, distinguishing PCMo from its methoxylated analogs (e.g., 3-MeO-PCMo).

## Chemical & Physical Profile

Understanding the physicochemical properties of PCMo is critical for optimizing extraction and chromatographic separation.

Parameter	Data	Notes
IUPAC Name	4-(1-Phenylcyclohexyl)morpholine	
Common Names	PCMo, PCM, N-(1-phenylcyclohexyl)morpholine	
CAS Number	2201-40-3 (Free Base)1934-49-2 (HCl Salt)	
Formula	C <sub>16</sub> H <sub>23</sub> NO	
Molecular Weight	245.36 g/mol	
pKa (Calculated)	-8.3	Less basic than PCP (~9.[1]4) due to the oxygen atom in the morpholine ring.[1]
Solubility	Soluble in MeOH, ACN, DCM; Sparingly soluble in water (Free Base).	

## Sample Preparation Protocols

Efficient isolation of PCMo requires targeting its basic nitrogen. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges is the gold standard for biological fluids, providing superior cleanup over Liquid-Liquid Extraction (LLE).

### Protocol A: SPE for Urine/Whole Blood (Recommended)

Materials:

- Oasis MCX or Strata-X-C Cartridges (30 mg/1 mL or equivalent).
- Reagents: Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (NH<sub>4</sub>OH), Formic Acid, Phosphate Buffer (pH 6).

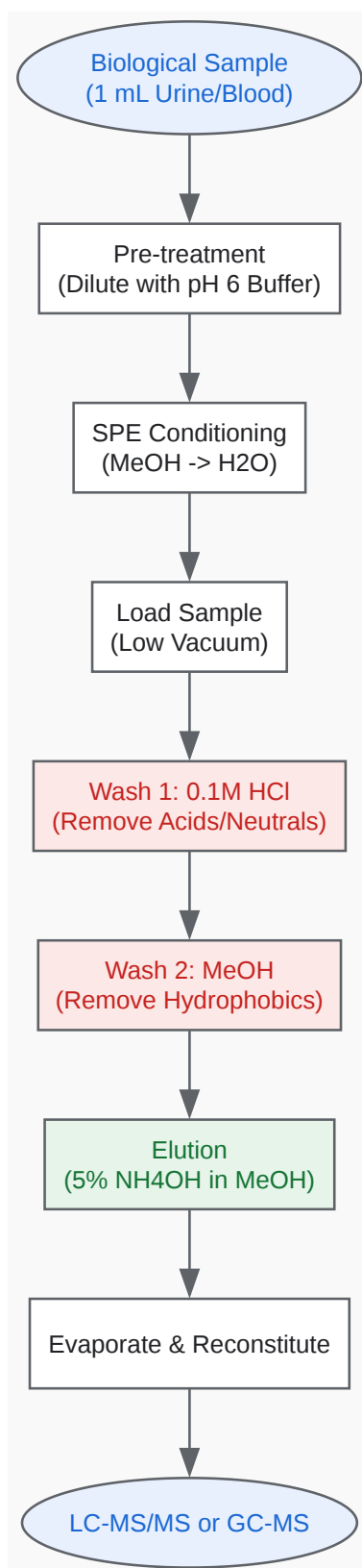
**Workflow:**

- Pre-treatment:
  - Urine: Dilute 1 mL urine with 2 mL Phosphate Buffer (pH 6).
  - Blood:[2][3][4] Precipitate proteins (1 mL blood + 2 mL cold ACN), centrifuge, dilute supernatant with 4 mL Phosphate Buffer (pH 6).
- Conditioning:
  - 1 mL MeOH.
  - 1 mL Water.
- Loading:
  - Load pre-treated sample at gravity flow or low vacuum (<5 inHg).
- Washing:
  - Wash 1: 1 mL 0.1 M HCl (Removes acidic/neutral interferences).
  - Wash 2: 1 mL MeOH (Removes hydrophobic neutrals).
- Elution:
  - Elute with 2 x 0.5 mL of 5% NH<sub>4</sub>OH in MeOH (Releases basic drugs).
- Reconstitution:
  - Evaporate to dryness under N<sub>2</sub> at 40°C.
  - Reconstitute in 100 µL Mobile Phase A/B (90:10).

**Protocol B: Dilute-and-Shoot (Seized Powders/Liquids)**

- Weigh 10 mg of powder.

- Dissolve in 10 mL Methanol (1 mg/mL stock).
- Sonicate for 10 minutes.
- Filter through 0.22  $\mu\text{m}$  PTFE filter.
- Dilute 1:100 with Mobile Phase A prior to injection.



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Caption: Optimized Mixed-Mode Cation Exchange (MCX) extraction workflow for PCMo isolation.

## Instrumental Analysis Methods

### Method 1: GC-MS (Electron Ionization)

GC-MS is excellent for screening and library matching. PCMo exhibits a fragmentation pattern analogous to PCP but shifted by mass due to the morpholine ring.

- Instrument: Agilent 7890B/5977B or equivalent.
- Column: DB-5MS UI (30 m × 0.25 mm × 0.25 μm).
- Inlet: Splitless, 250°C.
- Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
- Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).
- MS Source: 230°C, 70 eV.

Diagnostic Ions (EI Spectrum):

Ion (m/z)	Origin/Fragment Structure	Relative Abundance
202	<b>[M - C<sub>3</sub>H<sub>7</sub>]<sup>+</sup> (Loss of propyl radical from cyclohexyl ring)</b>	Base Peak (100%)
245	[M] <sup>+</sup> (Molecular Ion)	20-40%
159	[M - C <sub>4</sub> H <sub>8</sub> NO] <sup>+</sup> (Phenylcyclohexyl cation)	15-30%

| 91 | [C<sub>7</sub>H<sub>7</sub>]<sup>+</sup> (Tropylium ion) | 10-20% |

Note: The base peak at m/z 202 distinguishes PCMo from PCP (base peak m/z 200) and TCP (base peak m/z 206).

## Method 2: LC-MS/MS (Quantitation)

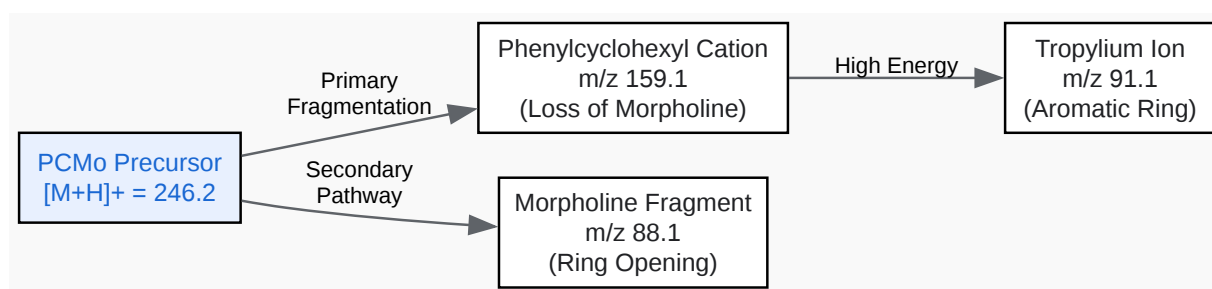
LC-MS/MS offers superior sensitivity for biological matrices.

- Instrument: Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-XS).
- Ionization: ESI Positive Mode.
- Column: C18 (e.g., Waters ACQUITY HSS T3, 2.1 × 100 mm, 1.8 μm).
- Mobile Phase:
  - A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
  - B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B (0-1 min) → 90% B (6 min) → 90% B (8 min) → Re-equilibrate.

MRM Transitions:

Precursor (Q1)	Product (Q3)	Collision Energy (eV)	Role
246.2	159.1	25	Quantifier <b>(Phenylcyclohexyl cation)</b>
246.2	91.1	45	Qualifier (Tropylium)

| 246.2 | 88.1 | 30 | Qualifier (Morpholine ring fragment) |



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Caption: Proposed ESI fragmentation pathway for PCMo monitoring.

## Method Validation & Quality Control

To ensure scientific integrity, the method must be validated according to SWGTOX or FDA guidelines.

- Selectivity: Verify absence of interference from PCP (m/z 244 → 159, 91), 3-MeO-PCP, and 3-MeO-PCMo. While 3-MeO-PCMo shares the morpholine ring, its precursor mass is 276, preventing crosstalk.
- Linearity: 1 – 1000 ng/mL ( $R^2 > 0.995$ ).
- Sensitivity:
  - LOD: ~0.1 ng/mL (LC-MS/MS).
  - LOQ: 0.5 ng/mL.
- Matrix Effects: Assess ion suppression/enhancement in urine/blood extracts. Typically <15% using the MCX protocol.

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